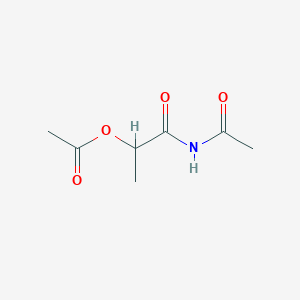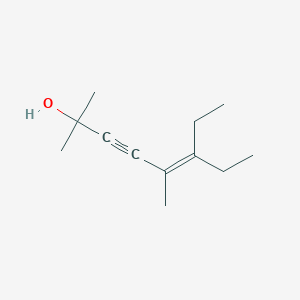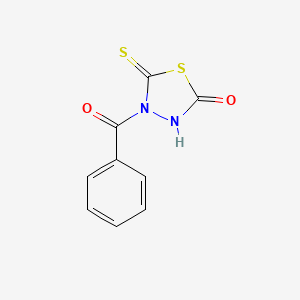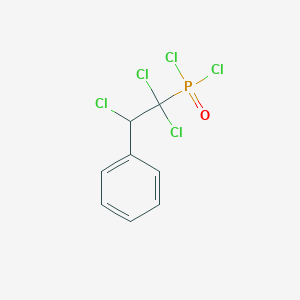![molecular formula C6H16O5Si B14505471 [3-(2-Methoxyethoxy)propyl]silanetriol CAS No. 63739-94-6](/img/structure/B14505471.png)
[3-(2-Methoxyethoxy)propyl]silanetriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Methoxyethoxy)propyl]silanetriol is a silane compound with the chemical formula C7H18O4Si. It is known for its unique properties, which make it useful in various scientific and industrial applications. This compound is often used as a coupling agent, adhesion promoter, and surface modifier due to its ability to form strong bonds with both organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Methoxyethoxy)propyl]silanetriol typically involves the reaction of 3-chloropropyltriethoxysilane with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to reflux, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-Methoxyethoxy)propyl]silanetriol undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds, leading to the formation of polymeric structures.
Substitution: Various substituted silane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[3-(2-Methoxyethoxy)propyl]silanetriol has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and cell culture studies.
Medicine: Utilized in drug delivery systems and as a component in biomedical devices.
Industry: Applied in coatings, adhesives, and sealants to enhance performance and durability.
Mécanisme D'action
The mechanism of action of [3-(2-Methoxyethoxy)propyl]silanetriol involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silanol groups formed during hydrolysis can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it an effective adhesion promoter and surface modifier.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(2-Aminoethylamino)propyl]trimethoxysilane
- [3-Glycidyloxypropyl]trimethoxysilane
- [3-Mercaptopropyl]trimethoxysilane
Uniqueness
Compared to similar compounds, [3-(2-Methoxyethoxy)propyl]silanetriol offers unique properties such as enhanced solubility in organic solvents and improved compatibility with various substrates. Its ability to form stable siloxane bonds makes it particularly valuable in applications requiring strong adhesion and surface modification.
Propriétés
Numéro CAS |
63739-94-6 |
|---|---|
Formule moléculaire |
C6H16O5Si |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
trihydroxy-[3-(2-methoxyethoxy)propyl]silane |
InChI |
InChI=1S/C6H16O5Si/c1-10-4-5-11-3-2-6-12(7,8)9/h7-9H,2-6H2,1H3 |
Clé InChI |
HADFZBZVCVQPDP-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCC[Si](O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate](/img/structure/B14505404.png)
![Trimethyl(1-oxaspiro[2.4]heptan-2-yl)silane](/img/structure/B14505411.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,2-tribromoethan-1-ol](/img/structure/B14505419.png)
![2-[(2,2-Diethoxyethyl)sulfanyl]-2-methylbutane](/img/structure/B14505429.png)




![[3,4-Diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14505472.png)


